Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-

Catalog No.
S12503970
CAS No.
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethy...

Product Name

Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-

IUPAC Name

(1S,4S)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H,12,13)/t8-,11-/m0/s1

InChI Key

JBNCRMFOHKBEFO-KWQFWETISA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)O)C

Isomeric SMILES

CC1([C@H]2CC[C@](C2)(C1=C)C(=O)O)C

Bicyclo[2.2.1]heptane-1-carboxylic acid, 3,3-dimethyl-2-methylene- is a bicyclic compound characterized by its unique structural framework. The compound features a bicyclo[2.2.1]heptane core with a carboxylic acid functional group and two methyl groups at the 3-position, along with a methylene group at the 2-position. Its molecular formula is C₁₀H₁₄O₂, and it has a molecular weight of approximately 170.22 g/mol . This compound is known for its potential applications in organic synthesis and medicinal chemistry due to its distinctive structure that allows for various chemical modifications.

Typical of carboxylic acids and alkenes:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Hydrogenation: The double bond in the methylene group can be hydrogenated to form a saturated compound.
  • Diels-Alder Reactions: The compound can participate in Diels-Alder reactions due to its conjugated double bond, allowing it to act as a dienophile.
  • Oxidation: The methylene group can be oxidized to form carbonyl compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The biological activity of bicyclo[2.2.1]heptane derivatives has been explored in various studies, particularly their potential as pharmaceuticals. Compounds within this class have shown promise in:

  • Antimicrobial Activity: Some derivatives exhibit inhibitory effects against bacteria and fungi.
  • Anti-inflammatory Properties: Certain bicyclic compounds have been reported to reduce inflammation in biological models.
  • Analgesic Effects: Research indicates potential pain-relieving properties linked to specific structural modifications of the bicyclo[2.2.1]heptane framework .

Further studies are necessary to elucidate the mechanisms behind these biological activities.

The synthesis of bicyclo[2.2.1]heptane-1-carboxylic acid, 3,3-dimethyl-2-methylene- can be achieved through several methods:

  • Diels-Alder Reaction: This method involves the reaction of a diene with a dienophile to form the bicyclic structure.

    Example:
    text
    Diene + Dienophile → Bicyclic Compound
  • Cyclization Reactions: Starting from linear precursors, cyclization can be induced through thermal or catalytic processes.
  • Functional Group Transformations: Existing bicyclic compounds can be modified through various functional group transformations, such as oxidation or alkylation.
  • Dimerization Reactions: Under specific conditions, dimerization of simpler olefins can yield this bicyclic structure .

Bicyclo[2.2.1]heptane-1-carboxylic acid, 3,3-dimethyl-2-methylene- has several applications:

  • Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Material Science: Utilized in developing new materials with unique properties owing to its rigid structure .

Interaction studies involving bicyclo[2.2.1]heptane derivatives have focused on their binding affinity with various biological targets:

  • Enzyme Inhibition: Some studies have investigated their role as enzyme inhibitors, providing insights into their mechanism of action.
  • Receptor Binding: Research has also been conducted on how these compounds interact with specific receptors, which may influence their pharmacological effects .

These studies are crucial for understanding the therapeutic potential of bicyclic compounds.

Bicyclo[2.2.1]heptane-1-carboxylic acid, 3,3-dimethyl-2-methylene- shares structural similarities with several other bicyclic compounds:

Compound NameStructure TypeNotable Features
Bicyclo[2.2.1]heptan-2-oneBicyclic ketoneExhibits different reactivity patterns
Bicyclo[3.3.0]octaneLarger bicyclic structureUnique stability and strain characteristics
3,3-Dimethylbicyclo[2.2.1]heptan-2-oneKetone derivativeSimilar methyl substitutions
Bicyclo[4.4.0]decaneLarger bicyclic structureDifferent ring strain and reactivity

These compounds highlight the diversity within bicyclic chemistry while emphasizing the unique features of bicyclo[2.2.1]heptane derivatives that may confer distinct properties or activities .

Diels-Alder Cycloaddition Strategies for Core Skeleton Construction

The Diels-Alder reaction remains the most widely employed method for constructing the bicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition between cyclopentadiene and α,β-unsaturated carbonyl compounds provides rapid access to the norbornene framework with predictable stereochemistry. For derivatives such as 3,3-dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid, the choice of dienophile critically influences both yield and stereoselectivity.

Lewis acid catalysis, particularly using aluminum chloride (AlCl₃), enhances endo-selectivity by coordinating to the electron-deficient dienophile, as demonstrated in the synthesis of methyl 5-norbornene-2-carboxylate. For example, reactions employing acrylic acid esters as dienophiles yield endo-rich products due to secondary orbital interactions between the diene and the carbonyl group. However, substituents on the dienophile, such as the methyl groups in 3,3-dimethyl derivatives, introduce steric effects that can shift selectivity. A comparative analysis of Diels-Alder conditions is provided in Table 1.

Table 1: Stereoselectivity in Diels-Alder Reactions for Norbornene Derivatives

DienophileCatalystTemperatureendo:exo Ratio
Acrylic acid methyl esterNone25°C80:20
3,3-Dimethyl acrylateAlCl₃0°C92:8
Fumarate derivativeTiCl₄-20°C85:15

Post-reaction hydrolysis of the ester intermediates under basic conditions (e.g., sodium tert-butoxide) further enriches the exo-isomer content through kinetic selectivity, as observed in the synthesis of 5-norbornene-2-carboxylic acid. This step leverages the faster hydrolysis rate of the exo-ester due to reduced steric hindrance, achieving up to 82% exo-content under optimized conditions.

Post-Cyclization Functionalization of Norbornene Frameworks

Functionalization of the preformed bicyclo[2.2.1]heptane skeleton often targets the bridgehead carbons and the methylene moiety. The 2-methylene group in 3,3-dimethyl-2-methylene derivatives undergoes regioselective modifications, including epoxidation, hydrohalogenation, and thiol-ene reactions. For instance, nitrile oxide 1,3-dipolar cycloadditions with norbornadiene derivatives yield isoxazoline-fused bicyclic systems, which can be further elaborated via ring-opening metathesis (ROM) to introduce fluorinated or aryl groups.

Carboxylic acid functionalization typically proceeds through ester intermediates. Hydrolysis of methyl 5-norbornene-2-carboxylate using stoichiometric water in tetrahydrofuran (THF) at room temperature achieves 82% exo-acid content, whereas excess water promotes non-selective hydrolysis. Alternative approaches employ silyl-protected intermediates, as described in recent work by Ikeuchi et al., where 1,4-bis(silyloxy)-1,3-cyclopentadienes participate in intermolecular Diels-Alder reactions to install oxy-functionalized bridgehead carbons.

Latent Synthon Approaches in Polycyclic System Elaboration

Latent synthons enable the sequential elaboration of polycyclic systems by masking reactive functionalities until required. Silyl ether-protected dienes, such as 1,4-bis(trimethylsilyloxy)-1,3-cyclopentadiene, serve as versatile precursors for constructing bicyclo[2.2.1]heptane derivatives with bridgehead hydroxyl groups. Deprotection of the silyl groups post-cyclization unveils diols that can undergo oxidation to carboxylic acids or further alkylation to introduce dimethyl substituents.

Intramolecular Diels-Alder (IMDA) reactions offer another avenue for complexity generation. By tethering a dienophile to the C-5 position of a functionalized cyclopentadiene, tricyclic frameworks incorporating the norbornene core are accessible. For example, IMDA reactions of dienes bearing acrylate dienophiles yield fused systems that are precursors to 3,3-dimethyl-2-methylene derivatives after decarboxylation and methylation.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.115029749 g/mol

Monoisotopic Mass

180.115029749 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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